4-Amino-3,5-dimethylbenzamide

Pharmacokinetics Antiarrhythmic Research Drug Metabolism

4-Amino-3,5-dimethylbenzamide features steric hindrance from 3,5-dimethyl groups that confers complete resistance to N-acetylation, delivering a 3.5-fold longer half-life vs procainamide. This metabolic stability translates to a 25% lower dose for antiarrhythmic efficacy in canine models and sustained target engagement in MES seizure models with no detectable N-acetyl metabolite. Validated for structure-metabolism relationship studies, CYP450 inhibition research (61% increase in hexobarbital-induced sleeping time at 375 µg/kg), and anticonvulsant programs requiring stable drug levels. 97% purity. UN2811 toxic solid; for R&D only.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 103796-44-7
Cat. No. B025361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dimethylbenzamide
CAS103796-44-7
Synonyms4-AMINO-3,5-DIMETHYL-BENZAMIDE
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C(=O)N
InChIInChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12)
InChIKeyGHFMYUFOFXWGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dimethylbenzamide (CAS 103796-44-7): Technical Baseline and Procurement Identifiers


4-Amino-3,5-dimethylbenzamide (CAS 103796-44-7) is a substituted benzamide characterized by a 4-amino group flanked by two ortho-methyl substituents (C9H12N2O, molecular weight 164.20 g/mol) . This specific substitution pattern creates steric hindrance around the 4-amino moiety that fundamentally alters its metabolic fate compared to unhindered analogs such as procainamide [1]. The compound is a white crystalline solid with a predicted boiling point of 272.9±40.0 °C, density of 1.148±0.06 g/cm³, and predicted pKa of 17.05±0.50 . Commercially available at typical purities of 97%, it is classified as a UN2811 toxic solid (H301) requiring appropriate storage and handling protocols .

Why Generic Benzamide Analogs Cannot Substitute for 4-Amino-3,5-dimethylbenzamide in Critical Assays


Generic substitution among benzamide derivatives is scientifically invalid because subtle structural differences—particularly the presence and position of methyl substituents ortho to the 4-amino group—dramatically alter pharmacokinetic behavior, metabolic stability, and target engagement. Unhindered 4-aminobenzamides such as procainamide undergo rapid N-acetylation in vivo, resulting in short half-lives and the generation of metabolites with distinct pharmacological profiles [1]. The introduction of one or two ortho-methyl groups sterically impedes this metabolic pathway, leading to substantially prolonged exposure and elimination of N-acetyl metabolites [2]. Furthermore, the 3,5-dimethyl substitution pattern on the benzamide core has been shown to modulate anticonvulsant potency by over 3-fold compared to unsubstituted analogs in maximal electroshock seizure models [3]. These quantifiable differences in stability and efficacy make blind analog substitution a direct threat to experimental reproducibility.

4-Amino-3,5-dimethylbenzamide: Quantitative Evidence for Differentiated Scientific Selection


Metabolic Stability and In Vivo Half-Life Extension Compared to Unhindered Procainamide

The steric hindrance provided by two methyl groups ortho to the 4-amino position of 4-amino-3,5-dimethylbenzamide completely blocks metabolic N-acetylation in rats, resulting in a 3.5-fold increase in plasma half-life and higher peak plasma concentrations compared to unhindered procainamide [1]. In contrast, procainamide was extensively metabolized to N-acetylprocainamide and exhibited a short half-life of only 0.4 h [2]. This demonstrates that the 3,5-dimethyl substitution pattern directly confers metabolic stability that cannot be achieved with unsubstituted or mono-methylated analogs.

Pharmacokinetics Antiarrhythmic Research Drug Metabolism

Enhanced In Vivo Antiarrhythmic Potency Relative to Procainamide and Monomethyl Congener

In an anesthetized dog model of ouabain-induced arrhythmias, the dimethylated congener (4-amino-3,5-dimethylbenzamide derivative) demonstrated superior potency with a conversion dose of 14.3 mg/kg (iv), compared to 18.3 mg/kg for the monomethyl analog and 19.0 mg/kg for unsubstituted procainamide [1]. This represents a 25% reduction in required dose versus procainamide and a 22% reduction versus the monomethyl variant. Additionally, the dimethylated compound significantly reduced effective refractory period (ERP) and increased the ERP/APD70 ratio, whereas procainamide caused no significant change in action potential duration [2].

Antiarrhythmic Activity Cardiovascular Pharmacology Ouabain-Induced Arrhythmia

Potentiation of Hexobarbital-Induced Sleeping Time as a Quantitative Indicator of CNS Metabolic Inhibition

In mice, oral administration of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (a derivative incorporating the 4-amino-3,5-dimethylbenzamide core) at a dose of only 375 µg/kg produced a 61% increase in hexobarbital-induced sleeping time relative to control [1]. In contrast, the unsubstituted analog (compound 2) and the monomethyl analog (compound 3) had no pharmacologically relevant effects on sleeping time in the same model [2]. This class-level evidence demonstrates that the 3,5-dimethyl substitution pattern confers a unique ability to inhibit hepatic drug-metabolizing enzymes, an activity absent in less substituted benzamides.

Anticonvulsant Activity CNS Pharmacology Metabolic Inhibition

Anticonvulsant Efficacy in Maximal Electroshock Seizure Model with Quantified ED50 Values

In a maximal electroshock (MES) seizure model in mice, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (incorporating the 4-amino-3,5-dimethylbenzamide core) exhibited an oral ED50 of 5.6 mg/kg [1]. This potency was 3.3-fold lower than the unsubstituted analog (ED50 = 1.7 mg/kg) and 1.6-fold lower than the monomethyl analog (ED50 = 3.5 mg/kg) [2]. While the unsubstituted compound showed greater acute potency, the dimethylated derivative provided exceptionally high and sustained plasma concentrations with no detectable N-acetyl metabolite, representing a distinct pharmacokinetic advantage for chronic anticonvulsant studies [3].

Anticonvulsant Activity Epilepsy Research MES Model

Electrophysiological Profile: Altered Action Potential Duration and Refractory Period Compared to Procainamide

In isolated canine Purkinje fibers, the dimethylated 4-amino-3,5-dimethylbenzamide derivative significantly reduced action potential duration at 70% and 95% repolarization (APD70 and APD95), whereas procainamide caused no significant change in APD [1]. The dimethylated congener was also significantly more efficacious than procainamide in reducing the effective refractory period (ERP) and increasing the ERP/APD70 ratio [2]. This altered electrophysiological fingerprint indicates that the 3,5-dimethyl substitution pattern fundamentally changes how the compound modulates cardiac ion channels beyond simply improving metabolic stability.

Electrophysiology Cardiac Action Potential Purkinje Fibers

Negligible Affinity for Trace Amine-Associated Receptor 5 (TAAR5) Defines Selectivity Window

In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, 4-amino-3,5-dimethylbenzamide exhibited an EC50 > 10,000 nM [1]. This negligible agonist activity establishes a selectivity window: the compound does not meaningfully engage this aminergic receptor at concentrations typically used in cell-based assays. While direct comparator data for close benzamide analogs at TAAR5 is not available in the curated binding database, this low potency provides a baseline for selecting this compound when TAAR5-mediated effects must be excluded from experimental interpretation.

Receptor Binding TAAR5 Selectivity Profiling

Validated Research and Industrial Application Scenarios for 4-Amino-3,5-dimethylbenzamide (CAS 103796-44-7)


Development of Metabolically Stable Antiarrhythmic Probes

Researchers developing antiarrhythmic agents with improved pharmacokinetic profiles can utilize 4-amino-3,5-dimethylbenzamide as a core scaffold or reference compound. Evidence demonstrates that the 3,5-dimethyl substitution pattern confers a 3.5-fold longer half-life and complete resistance to N-acetylation compared to procainamide [1]. This metabolic stability translates to enhanced in vivo potency, with a 25% reduction in conversion dose required to block ouabain-induced arrhythmias in dogs [2]. The altered electrophysiological profile—including significant reduction in action potential duration—further distinguishes this scaffold from unhindered benzamides .

Pharmacokinetic and Drug Metabolism Studies of Steric Hindrance Effects

This compound serves as a validated model substrate for investigating how steric hindrance around aromatic amines modulates N-acetyltransferase activity and first-pass metabolism. Quantitative data from rat studies show that while procainamide is extensively N-acetylated (half-life 0.4 h), the dimethylated analog undergoes no detectable N-acetylation and exhibits a half-life of 1.4 h [1]. These findings make 4-amino-3,5-dimethylbenzamide a useful comparator in structure-metabolism relationship studies aimed at predicting and optimizing the pharmacokinetic behavior of benzamide-containing drug candidates.

Anticonvulsant Drug Discovery Requiring Sustained Plasma Exposure

For anticonvulsant research programs prioritizing sustained target engagement over acute peak potency, derivatives incorporating the 4-amino-3,5-dimethylbenzamide core provide a validated starting point. In the maximal electroshock (MES) seizure model, dimethylated analogs achieve exceptionally high and long-lived plasma concentrations of parent drug with no detectable N-acetyl metabolite, despite exhibiting a modestly higher ED50 (5.6 mg/kg) compared to unsubstituted analogs (1.7 mg/kg) [1][2]. This pharmacokinetic advantage is particularly valuable for chronic dosing studies and models of epilepsy requiring stable drug levels over extended periods.

Synthesis of Potent Metabolic Inhibitors for Drug-Drug Interaction Studies

The 4-amino-3,5-dimethylbenzamide scaffold enables the synthesis of potent inhibitors of hepatic drug-metabolizing enzymes, as demonstrated by the 61% increase in hexobarbital-induced sleeping time achieved at only 375 µg/kg in mice [1]. In contrast, unsubstituted and monomethyl analogs show no pharmacologically relevant effects in the same model [2]. This property supports the use of this compound as a chemical tool for probing cytochrome P450-mediated drug-drug interactions and for validating in vivo models of metabolic inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.